molecular formula C23H24ClNO6S B11144223 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norleucinate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norleucinate

Cat. No.: B11144223
M. Wt: 478.0 g/mol
InChI Key: ARSBLBJCTFVAQH-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)hexanoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)hexanoate typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF (dimethylformamide) . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)hexanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and anticoagulant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)hexanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl acetate: Another coumarin derivative with similar structural features.

    7-Carboxymethoxy-4-methylchromen-2-one: A related compound with different substituents on the coumarin ring.

Uniqueness

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-(4-methylbenzenesulfonamido)hexanoate is unique due to the presence of both chloro and sulfonamido groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C23H24ClNO6S

Molecular Weight

478.0 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C23H24ClNO6S/c1-4-5-6-19(25-32(28,29)16-9-7-14(2)8-10-16)23(27)31-21-13-20-17(12-18(21)24)15(3)11-22(26)30-20/h7-13,19,25H,4-6H2,1-3H3

InChI Key

ARSBLBJCTFVAQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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